Thiocyanic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester
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Overview
Description
Thiocyanic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester is a chemical compound with a unique structure that combines the properties of thiocyanic acid and a cyclohexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester typically involves the reaction of thiocyanic acid with a suitable alcohol derivative. The reaction conditions often include the use of a catalyst and a controlled temperature environment to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and solvent environments to ensure optimal reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Thiocyanic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, methyl ester
- Thiocyanic acid, ethyl ester
- Thiocyanic acid, propyl ester
Uniqueness
Thiocyanic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexenyl group differentiates it from other thiocyanic acid esters, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9-4-6-10(7-5-9)11(2,3)13-8-12/h4,10H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHHXLTTYPITJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471692 |
Source
|
Record name | Thiocyanic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133490-04-7 |
Source
|
Record name | Thiocyanic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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